5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
1-methyl-1-(4-phenylthiadiazol-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13(10)9-8(11-12-14-9)7-5-3-2-4-6-7/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSDTESWTKFQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NS1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with thioamide compounds. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the original phenyl or methylhydrazinyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess inhibitory effects against various bacterial strains. Specifically, compounds similar to 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole have demonstrated effectiveness against pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, one study highlighted that a derivative of this compound exhibited a lower IC50 value (3.3 μM) against the MDA-MB-231 breast cancer cell line compared to the standard cisplatin treatment . This suggests promising avenues for developing new anticancer agents based on this compound.
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives are also notable for their pesticidal properties. Compounds synthesized from this compound have been tested for their ability to control agricultural pests. For instance, certain synthesized variants showed effective antibacterial activity against Xanthomonas oryzae at concentrations that surpassed traditional bactericides like thiodiazolecopper .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiadiazole compounds is crucial for optimizing their efficacy. Studies have shown that modifications at specific positions on the thiadiazole ring can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 | Increased antimicrobial potency |
| Addition of alkenyl chains | Enhanced anticancer activity |
| Variation in phenyl substituents | Altered selectivity towards cancer cell lines |
These findings suggest that strategic modifications can lead to compounds with improved therapeutic profiles.
Case Studies and Research Findings
Several studies have documented the synthesis and testing of thiadiazole derivatives:
- Study on Antimicrobial Properties: A recent investigation synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activities against several pathogens. The results indicated that certain compounds significantly inhibited bacterial growth compared to controls .
- Anticancer Activity Assessment: Another study focused on evaluating the anticancer properties of synthesized thiadiazoles using various cancer cell lines. The results revealed that modifications in the chemical structure led to varying degrees of cytotoxicity against different cancer types .
Mechanism of Action
The mechanism of action of 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of genetic material, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity
The substituent at position 5 of the thiadiazole ring significantly impacts reactivity. For example:
- 5-Aryloxy/Thioaryl Derivatives: 5-(4-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (8a): Undergoes Flash Vacuum Thermolysis (FVT) at 170–250°C to yield benzothiophene derivatives (e.g., 9a) via diradical intermediates . 5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i): FVT at 210–250°C produces dithiin (12b) and benzothiophene (13b) through sulfur-centered radical rearrangements . Comparison: The methylhydrazinyl group in the target compound may exhibit distinct decomposition pathways due to its ability to form nitrogen-rich intermediates, differing from aryloxy/thioaryl groups that favor sulfur or oxygen-centered radicals.
- 5-Chloro Derivatives: 5-Chloro-4-phenyl-1,2,3-thiadiazole: Serves as a precursor for nucleophilic substitutions. For instance, reaction with 3-chlorothiophenol in DMF yields 5-[(3-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6c) . Comparison: The 1-methylhydrazinyl group replaces the chloro substituent, enhancing nucleophilicity and enabling hydrazone formation, which is relevant in medicinal chemistry.
Physical and Spectroscopic Properties
Physical properties vary with substituents:
The target compound’s methylhydrazinyl group is expected to show characteristic NMR signals for NH and N–CH₃ protons (δ ~2.5–4.0 ppm), distinct from thioaryl or sulfonyl substituents.
Key Research Findings
Reactivity :
- Thiadiazoles with electron-withdrawing substituents (e.g., sulfonyl: C6H10N2O2S2 ) exhibit higher thermal stability (predicted boiling point: 369.2°C ) compared to electron-donating groups like hydrazinyl.
- Radical intermediates dominate FVT pathways for aryloxy/thioaryl derivatives , whereas hydrazinyl groups may favor cyclization or dimerization.
Structural Insights :
Biological Activity
5-(1-Methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this thiadiazole derivative.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with thioketones or thiosemicarbazones. The following general reaction scheme outlines the synthetic pathway:
This process can be optimized by varying reaction conditions such as temperature, solvent, and catalyst type to enhance yield and purity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, some derivatives have demonstrated inhibitory effects against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies indicated that certain derivatives induce apoptosis in these cells by disrupting the cell cycle and increasing the Bax/Bcl-2 ratio .
The biological mechanisms through which this compound exerts its effects are multifaceted:
Antimicrobial Mechanism :
- The compound likely disrupts bacterial cell wall synthesis or function by interacting with specific enzymes involved in these processes. This interaction can lead to cell lysis or impaired replication.
Anticancer Mechanism :
- The anticancer properties are attributed to the induction of apoptosis through mitochondrial pathways. The increase in pro-apoptotic proteins (Bax) and decrease in anti-apoptotic proteins (Bcl-2) suggest a shift towards programmed cell death in treated cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains.
- Cytotoxicity in Cancer Cells : A recent investigation into its anticancer potential revealed that at a concentration of 10 µM, the compound reduced cell viability in MCF-7 cells by over 70%, indicating potent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent G2/M phase arrest.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves coupling 4-phenyl-1,2,3-thiadiazole with 1-methylhydrazine under acidic or catalytic conditions. For example, POCl₃-mediated reactions (as used in thiadiazole syntheses) can facilitate nucleophilic substitution at the 5-position of the thiadiazole ring . Key parameters include:
- Temperature : Maintain 70–90°C to balance reactivity and side-product formation.
- Catalyst : Copper(I) iodide or Pd catalysts may enhance cross-coupling efficiency.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (DMSO/water mixtures) .
Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4%).
Q. Q2. How should researchers characterize the electronic and steric properties of this compound to predict its reactivity?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Experimental Data : Use UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (oxidation/reduction potentials) to assess electronic behavior.
- Steric Effects : Analyze X-ray crystallography data (if available) to measure bond angles and torsional strain .
Reference: Crystallographic software like SHELXL can refine structural models .
Advanced Research Questions
Q. Q3. How can structural modifications at the 1-methylhydrazinyl group influence biological activity, and what experimental frameworks are suitable for SAR studies?
Methodological Answer:
- Synthetic Modifications : Replace the methyl group with bulkier substituents (e.g., cyclohexyl, aryl) to study steric effects.
- Biological Assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) using MIC assays or in cancer cell lines (e.g., MTT assays) .
- Computational Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., DNA gyrase or kinases) .
Note: Correlate logP values (via shake-flask method) with membrane permeability .
Q. Q4. What strategies resolve contradictions in reported crystallographic data for thiadiazole derivatives, particularly regarding bond-length discrepancies?
Methodological Answer:
- Data Validation : Cross-check refined models (SHELXL) with residual density maps to identify disordered regions .
- Comparative Analysis : Benchmark against high-resolution datasets (e.g., CSD entries for similar thiadiazoles) .
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .
Example: In 4-phenyl-1,2,3-thiadiazole derivatives, S–N bond lengths typically range 1.60–1.65 Å; deviations >0.05 Å warrant re-refinement .
Q. Q5. How can researchers address conflicting reports on the compound’s stability under oxidative or hydrolytic conditions?
Methodological Answer:
- Stress Testing : Expose the compound to H₂O₂ (3% v/v) or acidic/basic buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to confirm ROS-mediated pathways.
- Structural Insights : Compare degradation products with synthetic standards (e.g., sulfoxide or sulfone derivatives) .
Q. Q6. What advanced techniques are recommended for studying intermolecular interactions in solid-state formulations of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
